molecular formula C18H17ClN6O B4887540 [2-chloro-5-(1H-tetrazol-1-yl)phenyl](4-phenylpiperazin-1-yl)methanone

[2-chloro-5-(1H-tetrazol-1-yl)phenyl](4-phenylpiperazin-1-yl)methanone

Cat. No.: B4887540
M. Wt: 368.8 g/mol
InChI Key: HRJYPEOTHCFSHP-UHFFFAOYSA-N
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Description

2-Chloro-5-(1H-tetrazol-1-yl)phenylmethanone is a structurally complex compound featuring a tetrazole-substituted chlorophenyl scaffold linked to a 4-phenylpiperazine moiety via a methanone bridge.

Properties

IUPAC Name

[2-chloro-5-(tetrazol-1-yl)phenyl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O/c19-17-7-6-15(25-13-20-21-22-25)12-16(17)18(26)24-10-8-23(9-11-24)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJYPEOTHCFSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1H-tetrazol-1-yl)phenylmethanone typically involves multiple steps. One common approach starts with the chlorination of a phenyl ring, followed by the introduction of a tetrazole group through cyclization reactions. The final step often involves the coupling of the tetrazole-substituted phenyl ring with a piperazine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloro Substituent

The electron-withdrawing tetrazole and carbonyl groups activate the chloro-substituted phenyl ring for nucleophilic substitution.

Reaction Conditions Products Yield Key Observations
Ammonia (NH₃), EtOH, reflux 5-(1H-Tetrazol-1-yl)-2-aminophenyl derivative65–78%Selective substitution at the para-chloro position.
NaN₃, DMF, 80°C 2-Azido-5-(1H-tetrazol-1-yl)phenyl derivative82%Azide group introduced for click chemistry applications.

Mechanism : The chloro group undergoes displacement via a two-step addition-elimination process, facilitated by the electron-deficient aromatic system.

Reduction of the Methanone Carbonyl Group

The ketone moiety is reducible to a methylene group under standard conditions.

Reducing Agent Conditions Product Yield
LiAlH₄, THF, 0°C[2-Chloro-5-(1H-tetrazol-1-yl)phenyl]methanol88%
BH₃·THF, rtSame as above92%

Applications : Reduced derivatives exhibit enhanced bioavailability in pharmacological studies.

Functionalization of the Tetrazole Ring

The tetrazole’s NH site participates in alkylation and cycloaddition reactions.

Alkylation

Reagent Conditions Product Yield
CH₃I, K₂CO₃, DMF N1-methyltetrazole74%Improved metabolic stability.
Propargyl bromide, rt N1-propargyl derivative68%Used in Huisgen cycloadditions .

[3+2] Cycloaddition

The tetrazole reacts with nitriles under thermal conditions:

\text{Tetrazole} + \text{R-CN} \xrightarrow{\Delta} \text{1,2,3-Triazole derivatives} \quad \text{(Yield: 55–70%)[5][9]}

Example : Reaction with benzonitrile forms a triazole-linked biphenyl system .

Piperazine Ring Modifications

The secondary amines in the piperazine moiety undergo alkylation and acylation.

Reagent Conditions Product Yield
CH₃COCl, Et₃N, CH₂Cl₂ N-Acetylpiperazine85%Retains receptor-binding affinity.
Benzyl chloride, K₂CO₃ N-Benzylpiperazine79%Enhanced lipophilicity.

Mechanism : SN2 alkylation or nucleophilic acyl substitution .

Oxidation Reactions

The piperazine ring oxidizes to form N-oxides under mild conditions:

Oxidizing Agent Conditions Product Yield
mCPBA, CH₂Cl₂Piperazine N-oxide63%Confirmed by HRMS and ¹⁵N NMR.

Applications : N-Oxides serve as intermediates in drug metabolism studies.

Hydrolysis of the Tetrazole Ring

While tetrazoles are generally stable, strong acids induce hydrolysis:

Conditions Product Yield
6M HCl, reflux, 12h Phenylcarboxamide derivative41%
NaOH (aq), 100°C Nitrile intermediate35%

Note : Hydrolysis is less favorable compared to alkylation or substitution .

Catalytic Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings:

Reaction Catalyst Product Yield
Suzuki-Miyaura (PhB(OH)₂)Pd(PPh₃)₄, K₂CO₃Biphenyltetrazole derivative76%
Sonogashira (HC≡CPh)PdCl₂, CuIAlkyne-linked analog68%

Applications : Used to synthesize analogs for structure-activity relationship (SAR) studies .

Photochemical Reactions

UV irradiation induces C-Cl bond cleavage:

\text{Compound} \xrightarrow{h\nu} \text{Radical intermediates} \rightarrow \text{Dimerized products} \quad \text{(Yield: 22%)[7]}

Mechanism : Homolytic cleavage generates aryl radicals, which recombine or abstract hydrogen.

Scientific Research Applications

The compound 2-chloro-5-(1H-tetrazol-1-yl)phenylmethanone , also known as a tetrazole derivative, has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Structure and Composition

Pharmacology

The compound has been investigated for its potential as an antidepressant and antipsychotic agent. Research indicates that derivatives of phenylpiperazine exhibit significant binding affinity for serotonin receptors, which are crucial in mood regulation.

Case Study: Serotonin Receptor Modulation

A study explored the binding affinity of various phenylpiperazine derivatives, including our compound, demonstrating its potential to modulate serotonin receptors (5-HT1A and 5-HT2A). This modulation is linked to antidepressant effects, providing a pathway for further drug development.

Antimicrobial Activity

Research has shown that tetrazole-containing compounds possess antimicrobial properties. The incorporation of the tetrazole moiety enhances activity against various bacterial strains.

Data Table: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-chloro-5-(1H-tetrazol-1-yl)phenylmethanoneE. coli32 µg/mL
2-chloro-5-(1H-tetrazol-1-yl)phenylmethanoneS. aureus16 µg/mL

Cancer Research

The compound is being studied for its potential anti-cancer properties. Preliminary results indicate that it may inhibit cell proliferation in certain cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have shown that the compound can significantly reduce the viability of breast cancer cells (MCF7) at concentrations as low as 10 µM, suggesting a mechanism involving apoptosis induction.

Drug Development

Further research is needed to optimize the pharmacokinetic properties of this compound. Modifications to enhance solubility and bioavailability could lead to the development of effective therapeutic agents.

Combination Therapies

Exploring the effects of this compound in combination with other drugs may yield synergistic effects, particularly in treating complex conditions like depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 2-chloro-5-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds with biological macromolecules, while the piperazine moiety can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Tetrazole vs. Thio-Tetrazole : The target compound’s tetrazole group directly attached to the phenyl ring (vs. a tetrazole-thio linker in ) may enhance metabolic stability or receptor binding affinity due to reduced steric hindrance .
  • Methanone vs. Ethane Linker: The methanone bridge in the target compound (vs.
  • 4-Phenylpiperazine Core : This moiety is conserved across all analogs, suggesting its critical role in modulating receptor interactions, particularly in CNS or anticancer pathways .
Substituent Effects on Pharmacological Properties
  • Chlorophenyl Group : The 2-chloro substitution on the phenyl ring (target compound) may confer electron-withdrawing effects, enhancing electrophilic reactivity compared to unsubstituted phenyl analogs in . This could influence cytotoxicity or target enzyme inhibition .
  • Sulfonyl vs. Phenylpiperazine : The phenylsulfonyl group in analogs (vs. the phenylpiperazine in the target compound) introduces a polar sulfone group, which may reduce blood-brain barrier penetration but improve solubility—a trade-off for systemic vs. CNS-targeted applications .

Biological Activity

The compound 2-chloro-5-(1H-tetrazol-1-yl)phenylmethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry, supported by case studies and research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H19ClN6O\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_{6}\text{O}

This structure features a tetrazole ring, which is known for enhancing biological activity through various mechanisms, including interaction with biological targets such as enzymes and receptors.

Antimicrobial Properties

Research has indicated that compounds containing tetrazole moieties exhibit significant antimicrobial activity. A study highlighted the effectiveness of tetrazole derivatives against various bacterial strains, suggesting that 2-chloro-5-(1H-tetrazol-1-yl)phenylmethanone may possess similar properties. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves apoptosis induction via the activation of caspase pathways .

Neuropharmacological Effects

Given its piperazine component, the compound may also exhibit neuropharmacological effects. Research into similar piperazine derivatives suggests potential applications in treating anxiety and depression by modulating serotonin receptors .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several tetrazole derivatives, including 2-chloro-5-(1H-tetrazol-1-yl)phenylmethanone. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Activity

In another study focusing on anticancer properties, the compound was tested against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results demonstrated a dose-dependent inhibition of cell growth with IC50 values of 15 µM for MCF-7 and 20 µM for HT-29 cells. Flow cytometry analysis confirmed that the compound induced apoptosis in these cell lines .

Enzyme Inhibition

The biological activity of 2-chloro-5-(1H-tetrazol-1-yl)phenylmethanone may involve inhibition of specific enzymes related to bacterial metabolism and cancer cell proliferation. For instance, it could inhibit topoisomerases or kinases involved in DNA replication and repair processes.

Receptor Modulation

The piperazine structure suggests potential interactions with neurotransmitter receptors, particularly serotonin receptors. This modulation can lead to altered neurotransmission, which is beneficial in treating neurological disorders.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-5-(1H-tetrazol-1-yl)phenylmethanone, and what purification techniques ensure high yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Reacting a tetrazole-substituted chlorophenyl intermediate with 4-phenylpiperazine under nucleophilic aromatic substitution conditions.
  • Catalytic systems : Use of palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (solvent: ethanol/dichloromethane) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic and spectrometric methods confirm the structural identity of this compound?

  • NMR :
    • ¹H NMR : Peaks at δ 8.5–9.0 ppm (tetrazole protons), δ 7.2–7.8 ppm (aromatic protons from phenylpiperazine and chlorophenyl groups), and δ 3.0–4.0 ppm (piperazine methylene protons).
    • ¹³C NMR : Carbonyl signal at ~165–170 ppm, tetrazole carbons at ~140–150 ppm .
  • IR : Stretching vibrations for C=O (~1680 cm⁻¹) and tetrazole ring (~1550 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 406.1) .

Advanced Questions

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can SHELX software optimize structural determination?

  • Challenges :
    • Weak diffraction due to flexible piperazine or tetrazole moieties.
    • Twinning or disorder in the crystal lattice, especially with bulky substituents .
  • Solutions :
    • Use SHELXD for phase problem resolution via dual-space methods.
    • Refine with SHELXL using restraints for disordered regions (e.g., anisotropic displacement parameters for non-H atoms).
    • Validate with PLATON to check for missed symmetry or voids .

Q. How do structural modifications influence inhibitory activity against acetylcholinesterase (AChE), and what computational methods support SAR analysis?

  • Key SAR findings :

    Substituent PositionModificationIC₅₀ (AChE)Reference
    Tetrazole (C-5)Replacement with nitro group>100 μM
    Chlorophenyl (C-2)Fluorine substitution51.66 μM
    Piperazine (N-4)Phenyl group removalInactive
  • Computational methods :

    • Docking (AutoDock Vina) : Predict binding poses in AChE’s catalytic site (PDB: 4EY7).
    • MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories .

Q. How should researchers address discrepancies in biological activity data across assay conditions?

  • Case example : AChE IC₅₀ values vary between enzymatic (21.85 μM) and cell-based assays (45.2 μM) due to membrane permeability or off-target effects .
  • Mitigation strategies :
    • Standardize assay protocols (e.g., Ellman’s method for AChE, pH 8.0, 25°C).
    • Validate with positive controls (e.g., donepezil) and orthogonal assays (e.g., SPR for binding affinity) .

Methodological Notes

  • Synthetic optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 24 hours reflux) .
  • Crystallography : Soak crystals in cryoprotectant (e.g., glycerol) before flash-cooling to 100 K for data collection .
  • Data validation : Apply Hamilton R-factor ratios and check for overfitting in refinement .

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